molecular formula C25H26N4O2 B11627343 3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11627343
M. Wt: 414.5 g/mol
InChI Key: FHDNFWGGQFNQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole is then functionalized with a butoxy group and an ethylphenyl group through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine .

Scientific Research Applications

3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives and benzamides, such as:

  • 3-butoxy-N-(2-ethylphenyl)benzamide
  • 3-butoxy-N-(4-methylphenyl)benzamide
  • 3-butoxy-N-(2-chlorophenyl)benzamide

Uniqueness

What sets 3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-butoxy-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C25H26N4O2/c1-3-5-15-31-22-8-6-7-19(16-22)25(30)26-20-11-14-23-24(17-20)28-29(27-23)21-12-9-18(4-2)10-13-21/h6-14,16-17H,3-5,15H2,1-2H3,(H,26,30)

InChI Key

FHDNFWGGQFNQKC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.